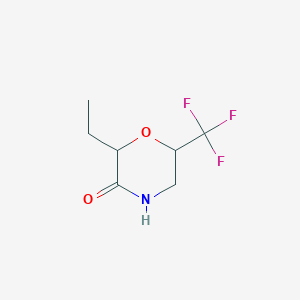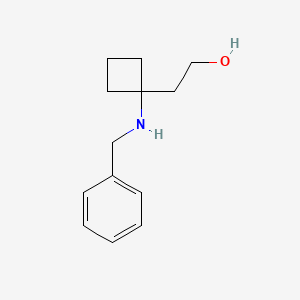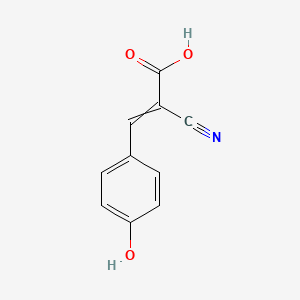
α-氰基-4-羟基肉桂酸
概述
描述
Alpha-Cyano-4-hydroxycinnamate (4-CIN) is a monocarboxylate transporter (MCT) inhibitor. It displays antitumor and antiangiogenic activity in gliomas in vivo; decreases glycolytic metabolism, migration, and invasion in U251 cells. It also blocks lactate efflux from glioma cells and sensitizes cells to irradiation .
Synthesis Analysis
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .
Molecular Structure Analysis
The molecular formula of alpha-Cyano-4-hydroxycinnamate is C10H7NO3 . The molecular weight is 189.17 . The InChI key is AFVLVVWMAFSXCK-VMPITWQZSA-N .
Chemical Reactions Analysis
Alpha-Cyano-4-hydroxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .
Physical And Chemical Properties Analysis
Alpha-Cyano-4-hydroxycinnamic acid has a melting point of 245-250 °C (lit.) . It is a solid form and its color is yellow . It has a density of 1.3175 (rough estimate) and a refractive index of 1.5400 (estimate) .
科学研究应用
抑制丙酮酸转运
已知 α-氰基-4-羟基肉桂酸可抑制肝线粒体和人红细胞中丙酮酸的转运。此特性使其可用于探索线粒体丙酮酸转运机制和相关代谢过程的研究 (Halestrap & Denton, 1974).
蛋白质纯化中的亲和层析
该化合物已用于亲和层析中从牛心线粒体中纯化特定蛋白质,证明了其在生化研究中的效用 (Bolli, Nałęcz, & Azzi, 1989).
研究醛脱氢酶
该化合物可有效地从大鼠肝线粒体中纯化醛脱氢酶。它选择性地与该酶结合,使其成为酶学研究的宝贵工具 (Poole & Halestrap, 1989).
癌症研究中的应用
它已用于胰腺癌细胞的研究。研究发现,它可以通过与癌相关成纤维细胞相互作用来损害癌细胞代谢并支持化疗 (Zhang et al., 2018).
对脂肪生成的抑制作用
已证明 α-氰基-4-羟基肉桂酸可抑制肝脏脂肪生成,为代谢途径和脂肪酸合成的调节提供了见解 (Beynen, Vaartjes, & Geelen, 1981).
MALDI TOF 质谱
它在基质辅助激光解吸/电离飞行时间质谱法中增强磷酸化肽的电离方面发挥着作用,该技术对于分析蛋白质和肽结构非常重要 (Yang et al., 2004).
安全和危害
Alpha-Cyano-4-hydroxycinnamic acid may cause an allergic skin reaction. It is advised to avoid breathing dust, and contaminated work clothing must not be allowed out of the workplace. Protective gloves should be worn, and if it comes in contact with skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention .
未来方向
Alpha-Cyano-4-hydroxycinnamic acid has been used in encapsulation into NaY zeolite . It was used as a matrix to investigate the activity of the paclitaxel derivatives using several well-established in vitro angiogenesis assays . Further studies are warranted to prove the dependence of MCT activity .
属性
IUPAC Name |
2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLVVWMAFSXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-hydroxyphenyl)acrylic acid | |
CAS RN |
28166-41-8 | |
| Record name | α-Cyano-4-hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28166-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyano-4-hydroxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL5EEM9E2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

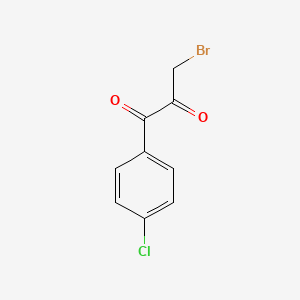
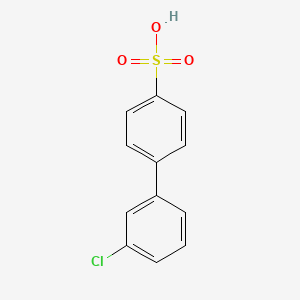
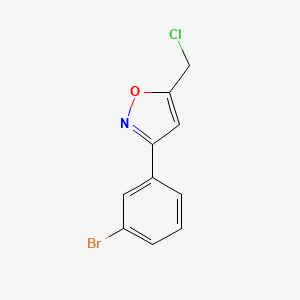
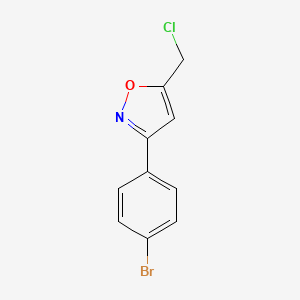

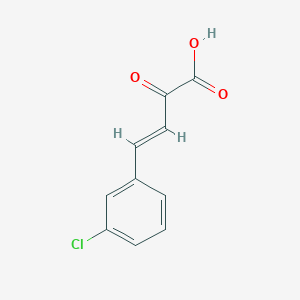
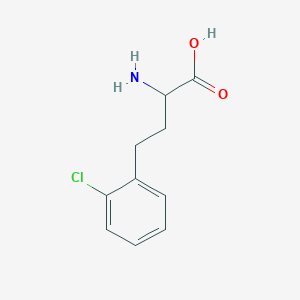
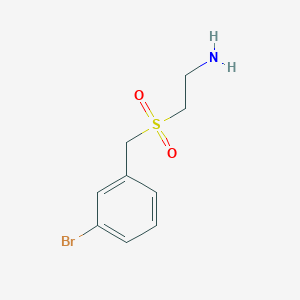
![1-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7907213.png)
![6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine](/img/structure/B7907234.png)
![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol](/img/structure/B7907239.png)
